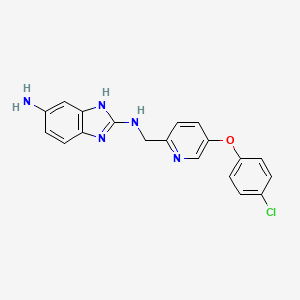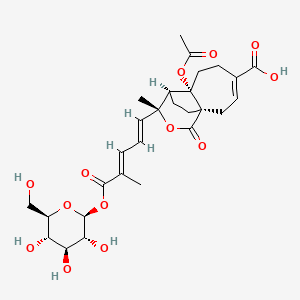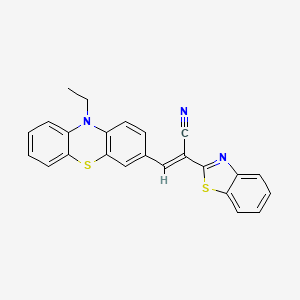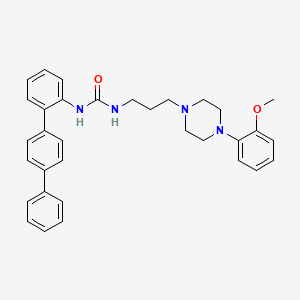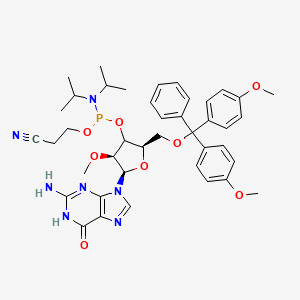
DMT-2'-O-Methylguanosine phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-2’-O-Methylguanosine phosphoramidite is a chemical compound used primarily in the synthesis of oligonucleotides. It is a modified nucleoside phosphoramidite, where the guanosine base is protected by a dimethoxytrityl (DMT) group at the 5’ position and a methyl group at the 2’ position. This modification enhances the stability and hybridization properties of the resulting oligonucleotides, making it a valuable tool in molecular biology and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-O-Methylguanosine phosphoramidite typically involves several key steps:
Protection of the Guanosine Base: The guanosine base is first protected at the 5’ hydroxyl group with a dimethoxytrityl (DMT) group. This is achieved using dimethoxytrityl chloride in the presence of a base such as pyridine.
Methylation at the 2’ Position: The 2’ hydroxyl group of the guanosine is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Phosphitylation: The final step involves the introduction of the phosphoramidite group at the 3’ position. This is done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine.
Industrial Production Methods
Industrial production of DMT-2’-O-Methylguanosine phosphoramidite follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including column chromatography and crystallization, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
DMT-2’-O-Methylguanosine phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The phosphoramidite group can be substituted with various nucleophiles to form phosphodiester bonds during oligonucleotide synthesis.
Deprotection Reactions: The DMT group is removed under acidic conditions, typically using trichloroacetic acid, to expose the 5’ hydroxyl group for further reactions.
Oxidation Reactions: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using iodine in the presence of water.
Common Reagents and Conditions
Dimethoxytrityl Chloride: Used for protecting the 5’ hydroxyl group.
Methyl Iodide: Used for methylation at the 2’ position.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: Used for introducing the phosphoramidite group.
Trichloroacetic Acid: Used for deprotection of the DMT group.
Iodine: Used for oxidation of the phosphite triester intermediate.
Major Products Formed
The major products formed from these reactions include the protected and methylated guanosine intermediates, and the final DMT-2’-O-Methylguanosine phosphoramidite.
Wissenschaftliche Forschungsanwendungen
DMT-2’-O-Methylguanosine phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.
Medicine: Utilized in the design of diagnostic probes and therapeutic agents targeting specific genetic sequences.
Industry: Applied in the production of nucleic acid-based materials for biotechnology and pharmaceutical industries.
Wirkmechanismus
The mechanism of action of DMT-2’-O-Methylguanosine phosphoramidite involves its incorporation into oligonucleotides during automated DNA synthesis. The DMT group protects the 5’ hydroxyl group, preventing unwanted side reactions. The methyl group at the 2’ position enhances the stability and hybridization properties of the oligonucleotides by increasing resistance to nucleases and improving binding affinity to complementary DNA or RNA sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DMT-2’-O-Methyladenosine phosphoramidite
- DMT-2’-O-Methylcytidine phosphoramidite
- DMT-2’-O-Methyluridine phosphoramidite
Comparison
DMT-2’-O-Methylguanosine phosphoramidite is unique due to its guanosine base, which forms three hydrogen bonds with cytosine, providing stronger and more stable hybridization compared to adenosine, cytidine, and uridine analogs. This makes it particularly useful in applications requiring high specificity and stability, such as antisense oligonucleotides and siRNA.
Eigenschaften
Molekularformel |
C41H50N7O8P |
|---|---|
Molekulargewicht |
799.9 g/mol |
IUPAC-Name |
3-[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O8P/c1-26(2)48(27(3)4)57(54-23-11-22-42)56-35-33(55-39(36(35)52-7)47-25-44-34-37(47)45-40(43)46-38(34)49)24-53-41(28-12-9-8-10-13-28,29-14-18-31(50-5)19-15-29)30-16-20-32(51-6)21-17-30/h8-10,12-21,25-27,33,35-36,39H,11,23-24H2,1-7H3,(H3,43,45,46,49)/t33-,35?,36+,39-,57?/m1/s1 |
InChI-Schlüssel |
SGQVLFVGPRISKK-OERFULFGSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


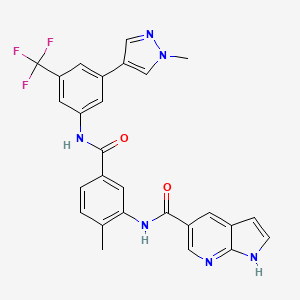
![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)
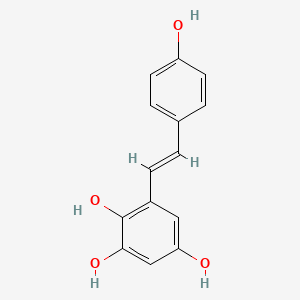
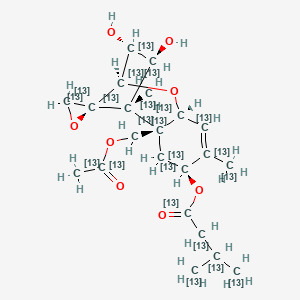
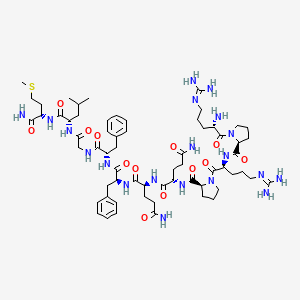
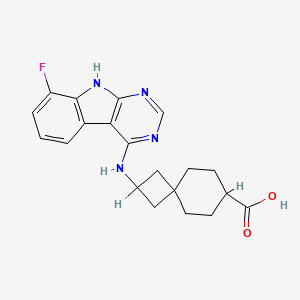
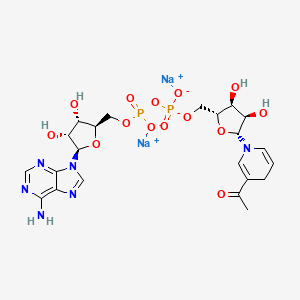
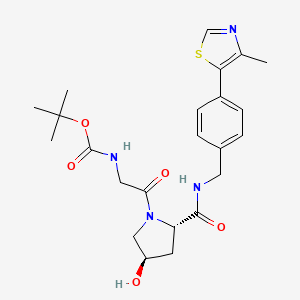
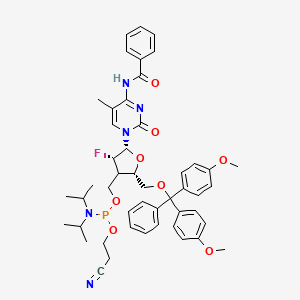
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
